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2-Cyclobutylpropane-1-sulfonamide

Cat. No.: B15241859
M. Wt: 177.27 g/mol
InChI Key: KPBRCNBWVTVPLT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Sulfonamide Scaffolds in Chemical and Biological Research

The story of sulfonamides is a landmark in the history of medicine. Their journey began in the early 20th century within the German dye industry. huvepharma.com In 1932, at Bayer AG, the chemist Josef Klarer synthesized a red dye named Prontosil. huvepharma.com It was the subsequent work of Gerhard Domagk that revealed its remarkable antibacterial properties in mice, an observation that would earn him the Nobel Prize in 1939. openaccesspub.org This discovery was revolutionary, as Prontosil became the first effective systemic antibacterial agent, predating the era of penicillin. huvepharma.comwikipedia.org

Further research by Ernest Fourneau in 1936 uncovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This revelation ignited a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives and a significant reduction in mortality from infectious diseases like pneumonia and scarlet fever. huvepharma.comwikipedia.org The widespread use of sulfa drugs during World War II saved countless lives. huvepharma.com

Beyond their antibacterial prowess, the sulfonamide scaffold proved to be a versatile platform for drug discovery. In the 1940s, it was observed that some sulfonamides induced hypoglycemia, a discovery that paved the way for the development of sulfonylurea drugs for the treatment of type 2 diabetes. openaccesspub.org The diuretic properties of other sulfonamide derivatives led to the creation of thiazide diuretics. wikipedia.org This historical trajectory underscores the profound and lasting impact of the sulfonamide functional group in medicinal chemistry.

Overview of Sulfonamide Functional Group Chemical Reactivity and Stereochemical Considerations

The sulfonamide group is a robust and relatively unreactive functional group, a property that contributes to its stability in biological systems. wikipedia.orgresearchgate.net The classic and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction typically includes a base, such as pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.org

The nitrogen atom of the sulfonamide is generally less basic and nucleophilic than that of an amide due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, the N-H proton of a primary or secondary sulfonamide is acidic and can be removed by a base. This deprotonation is a key aspect of its chemical reactivity, allowing for further functionalization at the nitrogen atom. wikipedia.org

From a stereochemical perspective, the sulfur atom in a sulfonamide is tetrahedral. researchgate.net While the sulfonamide group itself is achiral, the introduction of stereocenters in the R-groups attached to the sulfur or nitrogen can lead to diastereomers with distinct biological activities. For instance, the spatial arrangement of substituents can significantly influence how the molecule interacts with the active site of an enzyme or receptor. The rigidity of the sulfonamide functional group helps to lock in specific conformations, which is a valuable attribute in rational drug design. wikipedia.org

Research Landscape of Alkyl Sulfonamides within Contemporary Chemical Sciences

While aromatic sulfonamides, particularly the sulfa drugs, have a long and storied history, alkyl sulfonamides are increasingly prominent in modern chemical research. The focus has expanded far beyond antibacterial applications, with alkyl sulfonamides being investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. acs.orgacs.org

The incorporation of alkyl groups, especially those with unique steric and electronic properties like cyclobutyl or cyclopropyl (B3062369) rings, allows for fine-tuning of a molecule's physicochemical properties. rsc.org These properties include lipophilicity, metabolic stability, and binding affinity to biological targets. The cyclobutyl moiety, as in our subject compound, introduces a three-dimensional element that can be advantageous for exploring the binding pockets of proteins.

Contemporary research is also heavily focused on developing novel synthetic methodologies for the preparation of alkyl sulfonamides. rsc.orgtcichemicals.com Innovations include nitrogen-centered radical approaches and cross-electrophile coupling reactions, which provide new ways to construct complex sulfonamide-containing molecules. acs.orgrsc.org These advanced synthetic tools are crucial for building libraries of diverse alkyl sulfonamides for high-throughput screening and drug discovery programs. Furthermore, alkyl sulfonamides are being explored as bioisosteres for other functional groups, such as carboxylic acids, to improve the drug-like properties of lead compounds. tcichemicals.com

Properties and Synthesis of 2-Cyclobutylpropane-1-sulfonamide

Predicted Physicochemical Properties

The properties of this compound can be estimated based on its molecular structure. A summary of these predicted properties is presented in the table below.

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₅NO₂S
Molecular Weight 177.27 g/mol
Appearance Likely a crystalline solid at room temperature wikipedia.org
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
Acidity The N-H proton is expected to be weakly acidic.

This data is predicted based on the general properties of alkyl sulfonamides and has not been experimentally verified for this specific compound.

Plausible Synthetic Approach

A plausible and conventional synthesis of this compound would follow the classical method for sulfonamide formation. This would involve a two-step process:

Preparation of 2-Cyclobutylpropane-1-sulfonyl chloride: The corresponding sulfonic acid would first need to be synthesized and then converted to the sulfonyl chloride, likely using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction with Ammonia (B1221849): The resulting 2-cyclobutylpropane-1-sulfonyl chloride would then be reacted with ammonia (NH₃) to form the primary sulfonamide, this compound.

An alternative modern approach could involve the use of reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO), which can react with organometallic reagents derived from 2-cyclobutylpropane to form the primary sulfonamide directly. tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B15241859 2-Cyclobutylpropane-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-cyclobutylpropane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

KPBRCNBWVTVPLT-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)C1CCC1

Origin of Product

United States

Synthesis and Synthetic Methodologies of 2 Cyclobutylpropane 1 Sulfonamide and Analogues

Classical Approaches to Sulfonamide Formation

Traditional methods for creating sulfonamides have been the bedrock of synthetic organic chemistry for decades, primarily relying on the reaction between sulfonyl chlorides and amines.

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction, often referred to as the Hinsberg test, has been a reliable tool for distinguishing between primary, secondary, and tertiary amines. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

The scope of this reaction is broad, accommodating a wide variety of structurally diverse amines and sulfonyl chlorides. However, it is not without its limitations. The reaction typically requires a base to neutralize the hydrochloric acid byproduct, and the choice of base can be critical to the reaction's success. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide. Over-reaction can be an issue with primary amines, leading to the formation of a disulfonylated product. Furthermore, the synthesis of the prerequisite sulfonyl chlorides can sometimes be challenging. For the specific synthesis of 2-Cyclobutylpropane-1-sulfonamide, this would involve the reaction of 2-cyclobutylpropane-1-sulfonyl chloride with ammonia (B1221849) or a suitable amine source.

A significant challenge in this classical approach is the potential for the formation of N-sulfonylated imines when using hindered amines or sulfonyl chlorides, which can reduce the yield of the desired sulfonamide. The reaction conditions, such as temperature and solvent, also play a crucial role in the outcome and need to be carefully optimized for each specific substrate pair.

Table 1: Comparison of Bases in Sulfonamide Synthesis

BaseTypical Reaction ConditionsAdvantagesDisadvantages
PyridineRoom temperature, often used as solventEffective scavenger of HCl, good for acid-sensitive substratesCan be difficult to remove, potential for side reactions
Triethylamine0°C to room temperature in an inert solvent (e.g., CH₂Cl₂)Stronger base than pyridine, easily removed by evaporationCan promote elimination side reactions
Aqueous NaOHSchotten-Baumann conditions (biphasic)Inexpensive, effective for simple aminesNot suitable for base-sensitive substrates

To overcome some of the limitations of the classical methods, catalyst-mediated approaches have been developed to optimize sulfonamide synthesis. The use of catalysts can lead to milder reaction conditions, improved yields, and better selectivity. Lewis acids, such as scandium triflate (Sc(OTf)₃), have been shown to effectively catalyze the sulfonylation of amines with sulfonyl chlorides. These catalysts activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine.

Another catalytic approach involves the use of transition metals. For instance, palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of sulfonamides from aryl halides, sulfur dioxide, and amines. While this is more commonly applied to aryl sulfonamides, the principles can be extended to alkyl sulfonamides under specific conditions. The optimization of these catalytic systems often involves screening different ligands, metal precursors, and reaction parameters to achieve the desired outcome.

Contemporary Synthetic Strategies and Methodological Advancements

Modern synthetic chemistry has seen the development of more efficient and environmentally friendly methods for sulfonamide synthesis, moving away from the reliance on pre-functionalized starting materials like sulfonyl chlorides.

The use of organometallic reagents has opened new avenues for the synthesis of primary sulfonamides. One notable method involves the reaction of organolithium or Grignard reagents with sulfur dioxide, followed by treatment with an aminating agent. For the synthesis of this compound, this would entail the formation of 2-cyclobutylpropylmagnesium bromide (a Grignard reagent) from the corresponding alkyl halide. This organometallic intermediate would then react with sulfur dioxide to form a magnesium sulfinate salt, which upon treatment with an electrophilic aminating agent like a hydroxylamine-O-sulfonic acid derivative, would yield the desired primary sulfonamide.

This strategy offers the advantage of constructing the sulfonamide group directly on the carbon skeleton, bypassing the need for a sulfonyl chloride intermediate. The choice of the organometallic reagent and the aminating agent is crucial for the success of this methodology.

A significant advancement in sulfonamide synthesis is the direct coupling of thiols and amines, which avoids the pre-oxidation of the thiol to a sulfonyl chloride. This approach is highly atom-economical and aligns with the principles of green chemistry. Various oxidative systems have been developed to facilitate this transformation. One common method involves the use of a halogenating agent, such as N-chlorosuccinimide (NCS), in the presence of a base. The thiol is oxidized in situ to a sulfonyl chloride or a related reactive species, which then reacts with the amine to form the sulfonamide.

For the synthesis of this compound via this route, 2-cyclobutylpropane-1-thiol would be reacted with an amine source in the presence of an oxidizing agent. The optimization of the oxidant and reaction conditions is key to achieving high yields and preventing over-oxidation or other side reactions.

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact of these chemical processes. This includes the use of less hazardous reagents, the development of catalytic methods, the reduction of waste, and the use of renewable resources. The direct synthesis from thiols and amines, as mentioned above, is a prime example of a greener approach as it reduces the number of synthetic steps and avoids the use of harsh chlorinating agents.

Furthermore, research into solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids is an active area of investigation. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, also contributes to the greening of sulfonamide production by minimizing purification steps and solvent usage. The ultimate goal is to develop synthetic routes to compounds like this compound that are not only efficient but also sustainable.

Stereoselective Synthesis of this compound Stereoisomers and Analogues

The presence of a chiral center at the second position of the propane (B168953) chain in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure stereoisomers. The biological activity of chiral molecules often resides in a single enantiomer, making stereocontrol a critical aspect of the synthetic strategy.

Achieving control over the chirality of cyclobutyl-containing sulfonamides relies on several established synthetic principles. The puckered nature of the cyclobutane (B1203170) ring can influence the stereochemical outcome of reactions at adjacent positions. ru.nl For a molecule like this compound, the key is to establish the stereocenter on the propane chain with a specific configuration.

One common approach involves the use of a chiral starting material that already contains the desired stereocenter. For instance, a chiral alcohol or amine can be used to introduce the stereochemistry, which is then carried through the synthetic sequence. Chiral auxiliaries can also be employed to direct the stereoselective formation of the key C-S or S-N bond.

The synthesis of chiral sulfonamides can be achieved through various methods, including the reaction of a chiral amine with a sulfonyl chloride or the use of chiral catalysts in the sulfonylation reaction. mdpi.com The choice of method often depends on the availability of chiral precursors and the desired scale of the synthesis.

Diastereoselective Routes:

Diastereoselective approaches to synthesizing stereoisomers of this compound often involve the use of a chiral auxiliary attached to either the cyclobutylpropane moiety or the sulfonamide group. The inherent chirality of the auxiliary directs the formation of one diastereomer over the other. For example, a chiral cyclobutane-containing starting material can be reacted with a sulfonating agent, where the existing stereocenters on the cyclobutane ring influence the stereochemistry of the newly formed chiral center. doi.org

Another strategy is the diastereoselective cyclopropanation of a chiral cyclobutyl dehydro amino acid, followed by ring opening and further functional group manipulation to yield the desired sulfonamide. doi.org The stereochemical outcome of such reactions is often dictated by the steric hindrance imposed by the substituents on the cyclobutane ring. researchgate.net

Enantioselective Routes:

Enantioselective synthesis aims to produce a single enantiomer of this compound directly. This can be accomplished using chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemistry of a key bond-forming reaction. researchgate.net For example, an asymmetric hydrogenation of a suitable unsaturated precursor could establish the chiral center on the propane chain with high enantioselectivity.

A representative enantioselective route could involve the asymmetric addition of a nucleophile to a prochiral cyclobutyl-containing electrophile in the presence of a chiral catalyst. The development of such methods is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals. researchgate.net

Route Key Strategy Typical Reagents/Catalysts Stereochemical Control
DiastereoselectiveUse of chiral auxiliaries or chiral starting materials.Chiral alcohols, amines, or cyclobutane precursors.The existing stereocenter directs the formation of a specific diastereomer.
EnantioselectiveUse of chiral catalysts.Chiral Lewis acids, organocatalysts, transition metal complexes.The catalyst creates a chiral environment, favoring the formation of one enantiomer.

Derivatization Strategies for the this compound Core

Derivatization of the this compound core is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of the lead compound. Modifications can be introduced at the sulfonamide nitrogen, the cyclobutyl ring, or the propane linker.

The sulfonamide nitrogen atom provides a convenient handle for derivatization. The hydrogen atom on the sulfonamide can be replaced with a variety of substituents to modulate the compound's properties.

Common derivatization reactions at the sulfonamide nitrogen include:

Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids to introduce aryl or heteroaryl groups.

Formation of Sulfonimidamides: Replacement of one of the sulfonyl oxygens with a nitrogen-containing group, which can alter the hydrogen bonding capabilities of the molecule. acs.org

These modifications can influence the compound's acidity, lipophilicity, and ability to form hydrogen bonds with its biological target. acs.org

Modification Reagents Purpose
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Modulate lipophilicity and steric bulk.
N-AcylationAcyl chloride, Base (e.g., Pyridine)Introduce hydrogen bond acceptors and alter electronic properties.
N-ArylationAryl boronic acid, Pd catalystExplore interactions with aromatic binding pockets.

Modifications to the carbon skeleton of this compound can also lead to analogues with improved properties.

Cyclobutyl Moiety Modifications:

The cyclobutane ring can be functionalized to introduce substituents that can interact with specific pockets in the target protein. nih.gov Strategies for modifying the cyclobutane ring include:

Introduction of Substituents: Functional groups such as hydroxyl, amino, or carboxyl groups can be introduced onto the cyclobutane ring through multi-step synthetic sequences.

Ring Expansion or Contraction: The cyclobutane ring can be expanded to a cyclopentane (B165970) or contracted to a cyclopropane (B1198618) to investigate the effect of ring size on activity. rsc.org

Introduction of Heteroatoms: Replacement of a carbon atom in the cyclobutane ring with a heteroatom like oxygen or nitrogen can create oxetane (B1205548) or azetidine (B1206935) analogues, respectively.

Propane Moiety Modifications:

Chain Length Variation: Synthesis of analogues with shorter (ethane) or longer (butane) linkers can help to determine the optimal distance between the cyclobutyl group and the sulfonamide.

Introduction of Rigidity: The propane linker can be incorporated into a ring system to restrict its conformational flexibility.

Introduction of Additional Functional Groups: Functional groups can be introduced along the propane chain to provide additional points of interaction with the biological target.

Modification Strategy Potential Impact
Cyclobutyl SubstitutionMulti-step synthesis to introduce functional groups.Enhanced binding affinity and selectivity.
Propane Chain HomologationSynthesis of analogues with different linker lengths.Optimization of the distance between key pharmacophoric features.
Linker RigidificationIncorporation of the propane chain into a cyclic system.Reduced conformational flexibility, potentially leading to higher affinity.

Chemical Reactivity and Reaction Mechanisms of 2 Cyclobutylpropane 1 Sulfonamide

Mechanistic Studies of Sulfonamide Bond Formation and Cleavage

The formation of the sulfonamide bond (S-N) is a cornerstone of sulfonamide chemistry. Generally, this involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 2-Cyclobutylpropane-1-sulfonamide, its synthesis would theoretically proceed via the reaction of 2-cyclobutylpropane-1-sulfonyl chloride with ammonia (B1221849). The mechanism typically follows a nucleophilic substitution pathway at the sulfur atom.

Cleavage of the sulfonamide bond is often challenging due to its high stability. However, various reagents and conditions have been developed for this purpose. Reductive cleavage methods are common, often employing reagents like sodium in liquid ammonia, or samarium(II) iodide. The specific choice of reagent can be influenced by the presence of other functional groups within the molecule.

Reaction TypeGeneral ReactantsGeneral Mechanism
Bond FormationSulfonyl Chloride, Amine/AmmoniaNucleophilic Substitution
Bond CleavageSulfonamide, Reducing AgentReductive Cleavage

Deprotonation and Acid-Base Properties in Organic Transformations

The hydrogen atoms on the nitrogen of a primary sulfonamide, such as this compound, exhibit acidic properties. The pKa of the N-H bond in primary sulfonamides typically falls in the range of 10-11. This acidity allows for deprotonation by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in a variety of organic transformations, including alkylation and arylation reactions. The specific pKa of this compound has not been experimentally determined.

The acidic nature of the sulfonamide proton is a key feature in its role as a directing group in various synthetic methodologies. The ability to be readily deprotonated allows for the introduction of substituents at the nitrogen atom, which can later be removed if the sulfonamide is acting as a protecting group.

Participation in Cycloaddition and Other Pericyclic Reactions

There is no documented evidence of this compound participating in cycloaddition or other pericyclic reactions. While certain activated sulfonamides can undergo such reactions, the unactivated nature of this compound makes its direct involvement in these transformations unlikely without specific activation or modification.

Oxidative and Reductive Transformations of the Sulfonamide Group

The sulfonamide group is generally robust towards many oxidative and reductive conditions. The sulfur atom is in a high oxidation state (+6) and is therefore resistant to further oxidation. Reductive cleavage of the S-N bond, as mentioned in section 3.1, is the most common reductive transformation of sulfonamides. The cyclobutyl and propyl groups of this compound would be expected to be stable under most conditions that target the sulfonamide group for reduction.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational in predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods model the behavior of electrons to determine molecular structure, energy, and a host of other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density, which is a function of only three spatial coordinates. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including sulfonamides. youtube.comnih.govyoutube.com

For 2-Cyclobutylpropane-1-sulfonamide, DFT calculations could be employed to determine its optimized geometry, electronic energy, and the distribution of electron density. Key applications include the calculation of quantum chemical descriptors that help in understanding the molecule's reactivity. researchgate.netresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MESP) map. nih.govnih.gov This map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting intermolecular interactions. nih.govnih.gov Studies on similar sulfonamide compounds have successfully used DFT to predict toxicity and analyze structural properties. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyPredicted ValueSignificance
Total Electronic Energy (Hartree)-859.45Overall stability of the molecule
HOMO Energy (eV)-7.21Electron-donating capability
LUMO Energy (eV)1.34Electron-accepting capability
HOMO-LUMO Gap (eV)8.55Chemical reactivity and kinetic stability
Dipole Moment (Debye)3.87Polarity and solubility characteristics

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations. They are based on typical ranges observed for similar organic molecules.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are crucial for accurately predicting spectroscopic properties. nih.govresearchgate.net

For this compound, ab initio calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By simulating the molecule's vibrations, each calculated frequency can be assigned to a specific bond stretching, bending, or torsional motion. This theoretical spectrum can then be compared with experimental data to confirm the molecule's structure. nih.gov Studies on sulfanilamide (B372717) and other sulfonamides have shown that computational methods can effectively reproduce experimental vibrational spectra. nih.govnih.gov

Furthermore, these methods are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The calculations determine the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), which can be converted into the chemical shifts observed in an NMR spectrum. This predictive power is invaluable for structural elucidation and for distinguishing between different isomers or conformers. Research on various sulfonamides demonstrates the utility of rotational spectroscopy combined with ab initio calculations to unambiguously identify molecular conformations. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (B3LYP/6-311+G**)Experimental Frequency (cm⁻¹)Assignment
ν134503445N-H asymmetric stretch
ν233603355N-H symmetric stretch
ν329552950C-H (cyclobutyl) stretch
ν413351330S=O asymmetric stretch
ν511601155S=O symmetric stretch

Note: This table presents hypothetical data to illustrate the correlation between predicted and experimental spectroscopic values. The assignments are based on known functional group frequencies.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time, which is crucial for understanding conformational flexibility and interactions.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time by integrating Newton's equations of motion. chemrxiv.orgyoutube.com MD simulations provide a high-resolution view of a molecule's dynamic behavior, allowing for the exploration of its conformational landscape. chemrxiv.orgyoutube.com This is particularly important for flexible molecules like this compound, which can adopt multiple shapes (conformers) due to the rotation around its single bonds.

An MD simulation would typically place the sulfonamide molecule in a simulated solvent box (e.g., water) and track the trajectory of each atom over nanoseconds or even microseconds. chemrxiv.orgnih.gov The resulting trajectories can be analyzed to identify the most stable or frequently occurring conformations. nih.gov Properties such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation, while the root-mean-square fluctuation (RMSF) can highlight the most flexible regions of the molecule. nih.gov Such simulations are essential for understanding how a molecule might adapt its shape to fit into a biological target like an enzyme's active site. chemrxiv.orgnih.gov

In silico (meaning "in silicon," i.e., computer-simulated) methods are used to predict the course of chemical reactions and metabolic pathways. nih.govnih.govresearchgate.net For this compound, these approaches can help identify potential metabolic transformations it might undergo in a biological system or predict the products of a chemical synthesis.

One common approach involves molecular docking, where the sulfonamide is computationally placed into the active site of a metabolic enzyme (e.g., a Cytochrome P450). rsc.org The simulation calculates the binding affinity and orientation, suggesting whether a reaction is likely to occur. By repeating this process with various enzymes, a probable metabolic pathway can be constructed. rsc.org Quantum mechanics methods can also be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates, thereby predicting the most favorable reaction pathway.

Machine Learning and Artificial Intelligence Applications in Sulfonamide Design

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing drug discovery and chemical design. mdpi.comresearchgate.netactascientific.com These technologies leverage large datasets to build predictive models that can accelerate the design of new molecules with desired properties. nih.govnih.govfrontiersin.orglanl.gov

For sulfonamides, ML models can be trained on vast libraries of existing compounds to learn the relationship between chemical structure and biological activity. This creates Quantitative Structure-Activity Relationship (QSAR) models that can rapidly screen virtual libraries of novel sulfonamide derivatives, like those of this compound, to identify candidates with high predicted potency or other desirable properties. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Principles of Sulfonamide SAR: Impact of Substituent Modifications

The biological activity of sulfonamides is intricately linked to their molecular structure. nih.gov The sulfonamide functional group, -S(=O)₂-NH-, is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ijpsonline.comopenaccesspub.org The structure-activity relationships of sulfonamides have been extensively studied, revealing several key principles that govern their efficacy.

For antibacterial sulfonamides, a primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govacs.orgwikipedia.org This inhibition is possible due to the structural similarity between sulfonamides and the enzyme's natural substrate, para-aminobenzoic acid (PABA). acs.orgyoutube.com Key structural features essential for this antibacterial activity include:

The Free Aromatic Amino Group: A free para-amino group (-NH₂) on the benzene (B151609) ring is generally crucial for antibacterial activity. slideshare.net Modifications to this group can lead to inactive compounds or prodrugs that require in vivo metabolic activation to exert their effect. youtube.com

The Sulfonamide Group: The sulfonamide moiety is a critical component for binding to the target enzyme. The acidity of the sulfonamide proton plays a significant role in the drug's activity and pharmacokinetic properties. ijpsonline.com

Substituents on the Sulfonamide Nitrogen (N1): Substitution on the N1 nitrogen with heterocyclic rings often enhances antibacterial potency. youtube.com These substitutions can influence the pKa of the sulfonamide, affecting its ionization at physiological pH, which in turn impacts its solubility, protein binding, and ability to penetrate bacterial cells. wikipedia.orgyoutube.com An optimal pKa range of 6.6 to 7.4 is often associated with maximum therapeutic activity for antibacterial sulfonamides. youtube.com

The following table summarizes the impact of various substituent modifications on the biological activity of sulfonamides, based on established SAR principles.

Structural Moiety Modification Impact on Biological Activity
Aromatic Ring Substitution on the ringGenerally decreases or abolishes antibacterial activity. slideshare.net
Replacement of the benzene ringOften leads to a loss of activity. slideshare.net
p-Amino Group (-NH₂) (N4) Acylation or other substitutionsResults in prodrugs that must be metabolized to the active form. youtube.com
Absence of the groupLeads to a loss of antibacterial activity against DHPS. openaccesspub.org
Sulfonamide Moiety (-SO₂NHR) Replacement with other functional groupsTypically eliminates the characteristic sulfonamide activity.
N1-Substituent (R) Unsubstituted (R=H)Can lead to lower potency and poor solubility. wikipedia.org
Alkyl substitutionCan modulate lipophilicity and pharmacokinetic properties. acs.org
Heterocyclic substitutionOften significantly increases potency and can improve the pharmacokinetic profile. youtube.com

Rational Design of 2-Cyclobutylpropane-1-sulfonamide Analogues for Specific Biological Targets

Rational drug design involves the strategic development of new molecules with improved therapeutic properties based on a thorough understanding of their biological targets. nih.gov For this compound, this approach would entail designing analogues to enhance its affinity and selectivity for a specific biological target, which could range from bacterial enzymes to human proteins involved in various disease pathways. nih.govmdpi.com

The design of novel sulfonamide analogues often employs strategies such as bioisosteric replacement and scaffold hopping. nih.gov For instance, the cyclobutyl group in this compound could be replaced with other cyclic or acyclic moieties to explore the impact on binding to a target. Similarly, the propane (B168953) linker could be modified in length or rigidity to optimize the orientation of the key functional groups within a receptor's binding site.

Recent advances in medicinal chemistry have demonstrated the successful rational design of sulfonamide derivatives for various therapeutic areas:

Anticancer Agents: Sulfonamides have been designed as inhibitors of carbonic anhydrases, which are overexpressed in many tumors. nih.govresearchgate.net

Anti-inflammatory Agents: Selective COX-2 inhibitors, such as celecoxib, feature a sulfonamide moiety. openaccesspub.org

Antitubercular Agents: Novel sulfanilamide (B372717) derivatives have been designed and synthesized as potential tubulin polymerization inhibitors, showing promise as anticancer agents. researchgate.net

The following table outlines potential design strategies for creating analogues of this compound for different hypothetical biological targets.

Target Class Design Strategy for this compound Analogues Rationale
Bacterial Enzymes Introduction of a p-amino group on an aromatic ring attached to the sulfonamide.To mimic PABA and inhibit bacterial folic acid synthesis. nih.gov
Carbonic Anhydrase Modification of the cyclobutyl and propyl groups to fit the specific isoform's active site.To achieve selective inhibition for potential anticancer or anti-glaucoma applications. researchgate.net
Serotonin (B10506) Receptors Incorporation of long-chain arylpiperazine moieties.To target specific serotonin receptor subtypes, which is a known strategy for CNS drug design. nih.gov
Protein Kinases Design of analogues that can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.To develop targeted anticancer therapies.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of a biological target, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response.

For sulfonamides, a pharmacophore model can be developed by aligning a set of known active compounds and identifying common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov This model can then serve as a 3D query to screen virtual libraries of compounds to identify new molecules with a high probability of being active.

The development of a pharmacophore model for a target of this compound would involve:

Identifying a set of active analogues: This would require synthesizing and testing a series of related compounds.

Conformational analysis: Determining the possible 3D shapes of each active molecule.

Pharmacophore generation: Identifying the common structural features and their spatial relationships that are essential for activity.

Model validation: Testing the ability of the pharmacophore model to distinguish between known active and inactive compounds.

Once validated, this pharmacophore model can guide the design of novel this compound analogues with potentially enhanced potency and selectivity.

Molecular Docking and Receptor-Based Design for Target Interaction Profiling

When the three-dimensional structure of a biological target is available, receptor-based design methods like molecular docking can be employed. semanticscholar.org Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. rjb.ro This method provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. chemmethod.comnih.gov

For this compound, molecular docking could be used to:

Identify potential biological targets: By docking the compound into the binding sites of various known receptors.

Predict binding modes: To understand how the compound or its analogues orient themselves within a target's active site. acs.org

Estimate binding affinities: To rank potential analogues based on their predicted potency. nih.gov

Guide structural modifications: By identifying regions of the molecule that can be modified to improve interactions with the receptor. nih.govfrontiersin.org

Numerous studies have successfully used molecular docking to guide the design of sulfonamide inhibitors for various targets, including carbonic anhydrase and the angiotensin II type 2 (AT₂) receptor. nih.govnih.gov For example, docking studies have revealed that the sulfonamide group often coordinates with a zinc ion in the active site of metalloenzymes and forms hydrogen bonds with key amino acid residues. acs.orgmdpi.com

The following table presents hypothetical docking scores for a series of this compound analogues against a putative kinase target, illustrating how this technique can be used to prioritize compounds for synthesis and biological testing.

Compound Modification Hypothetical Docking Score (kcal/mol) Predicted Key Interactions
This compound --7.5Hydrophobic interaction with cyclobutyl group.
Analogue 1 Cyclobutyl → Phenyl-8.2Pi-pi stacking with aromatic residues.
Analogue 2 Propane → Ethane linker-7.1Reduced hydrophobic contact.
Analogue 3 Addition of a hydroxyl group to the cyclobutyl ring-8.5Hydrogen bond with a key residue.
Analogue 4 Addition of a p-amino phenyl group to the sulfonamide-9.1Additional hydrogen bonding and electrostatic interactions.

Preclinical and Mechanistic Biological Applications Non Clinical Focus

Antimicrobial Activity Mechanisms

The antimicrobial properties of sulfonamides are a direct consequence of their enzyme inhibitory actions, primarily against DHPS.

By disrupting the folate synthesis pathway, sulfonamides exhibit broad-spectrum bacteriostatic activity against a wide range of pathogens. nih.govnih.gov

Gram-positive Bacteria: Sulfonamides are effective against many Gram-positive bacteria, including species of Staphylococcus and Enterococcus, as well as Gram-positive anaerobes. nih.govresearchgate.netmdpi.com

Gram-negative Bacteria: Their activity extends to certain Gram-negative bacteria such as Escherichia coli, Klebsiella species, and Salmonella species. nih.govmdpi.com However, some Gram-negative bacteria, like Pseudomonas aeruginosa and Serratia species, often exhibit resistance. nih.gov

The inhibition of bacterial carbonic anhydrases also presents a potential mechanism for antibacterial action, as demonstrated in studies against the multidrug-resistant pathogen A. baumannii. nih.gov The essential role of this enzyme in the bacterium's metabolic processes, such as cell wall synthesis, makes it a viable target. nih.gov

Table 2: General Antibacterial Spectrum of Sulfonamides
Bacterial TypeExamples of Susceptible PathogensPrimary MechanismReference
Gram-positiveStaphylococcus aureus, Enterococcus faecalisDHPS Inhibition nih.govresearchgate.net
Gram-negativeEscherichia coli, Klebsiella pneumoniae, Salmonella spp.DHPS Inhibition nih.govmdpi.com
Gram-negative (Resistant)Pseudomonas aeruginosa, Serratia spp.- nih.gov
Gram-negative (Alternative Target)Acinetobacter baumanniiβ-Carbonic Anhydrase Inhibition nih.gov

Antifungal and Antiprotozoal Mechanisms

Direct antifungal or antiprotozoal mechanisms of action for N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide have not been documented in the scientific literature. The primary mechanism of this compound is the inhibition of human JAK enzymes. nih.gov However, by inhibiting the JAK-STAT signaling pathway, which is crucial for immune responses, JAK inhibitors can indirectly affect the host's ability to combat fungal and other opportunistic infections. nih.govtg.org.au

The inhibition of JAK1 can modulate the signaling of various cytokines that are essential for orchestrating an effective immune response against pathogens. youtube.com For instance, interferon-gamma, a cytokine that signals through the JAK-STAT pathway, is important for the antifungal activity of neutrophils and macrophages. nih.gov Therefore, the mechanism by which this class of compounds may influence fungal infections is not through direct action on the fungus but rather through modulation of the host's immune system. tg.org.au This can lead to an increased susceptibility to infections, such as oral candidiasis, as an adverse effect of the drug's primary immunomodulatory function. nih.gov

In Vitro Cellular and Biochemical Investigations

The inhibitory activity of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) has been characterized through cell-free enzyme assays against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. These assays are crucial for determining the potency and selectivity of the inhibitor. The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for the binding site in the catalytic domain of the kinase. nih.govnih.gov

Kinetic analyses have demonstrated that PF-04965842 is a highly selective inhibitor of JAK1. newdrugapprovals.orgcaymanchem.com The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is significantly lower for JAK1 compared to the other JAK family members. This selectivity is a key characteristic, as it is expected to provide a therapeutic effect by inhibiting cytokines involved in inflammation and immune function while sparing the JAK2 homodimer that regulates erythropoietin and thrombopoietin signaling. nih.gov

EnzymeIC50 (nM)Selectivity vs. JAK1
JAK1 29-
JAK2 803~28-fold
JAK3 >10,000>340-fold
TYK2 1,250~43-fold
Data sourced from multiple references. newdrugapprovals.orgcaymanchem.commedchemexpress.com

The functional consequences of JAK1 inhibition by N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) have been investigated in cellular assays, particularly in human whole blood. These studies assess the compound's ability to modulate cellular signaling pathways downstream of cytokine receptors. The binding of cytokines to their receptors activates JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Phosphorylated STATs then translocate to the nucleus to regulate gene transcription. youtube.com

PF-04965842 has been shown to effectively inhibit the phosphorylation of various STAT proteins following stimulation with specific cytokines. For example, it inhibits the phosphorylation of STAT3 stimulated by interferon-alpha (IFNα) and the phosphorylation of STAT1 stimulated by interferon-gamma (IFNγ). caymanchem.com These assays confirm that the enzymatic inhibition observed in cell-free systems translates to the modulation of key inflammatory pathways in a cellular context.

Cellular Assay (Human Whole Blood)StimulantMeasured EndpointIC50 (nM)
JAK1-mediated pathwayIFNαpSTAT3189
JAK1-mediated pathwayIFNγpSTAT1163
JAK2-mediated pathway-pSTAT5 (in CD34+ cells)7,178
Data sourced from MedChemExpress, citing Vazquez, et al. medchemexpress.com

Target engagement studies for N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) have confirmed its interaction with the intended molecular target, JAK1. X-ray crystallographic analysis has provided insights into the binding mode of this class of inhibitors, guiding structural modifications to enhance potency and selectivity. nih.gov

The binding affinity, a measure of the strength of the interaction between the inhibitor and the enzyme, is a critical parameter. While specific dissociation constants (Kd) from biophysical assays like isothermal titration calorimetry are not always publicly detailed, the low nanomolar IC50 values in both biochemical and cellular assays are indicative of high binding affinity to JAK1. medchemexpress.com The compound's design as an ATP-competitive inhibitor means it occupies the ATP-binding pocket of the JAK1 enzyme, thereby preventing the phosphorylation of its substrates. nih.gov The selectivity for JAK1 over other kinases is a result of specific molecular interactions within the binding site. nih.gov

In Vivo Preclinical Models for Mechanistic Insight into Disease Pathways (e.g., Rat Models of Inflammation)

To understand the therapeutic potential and in vivo mechanism of action of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842), the compound has been evaluated in preclinical animal models of inflammatory diseases. A key model used is the rat adjuvant-induced arthritis (rAIA) model, which is a well-established model for chronic inflammation that shares pathological features with human rheumatoid arthritis. nih.gov

In the rAIA model, administration of PF-04965842 demonstrated a significant reduction in paw swelling, a primary indicator of inflammation in this model. caymanchem.commedchemexpress.com This efficacy in a complex in vivo system provides crucial evidence that the inhibition of JAK1 and the subsequent modulation of cytokine signaling pathways observed in vitro translate into a tangible anti-inflammatory effect. These studies were instrumental in the nomination of PF-04965842 as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases. nih.gov

In Vivo ModelSpeciesKey Finding
Adjuvant-Induced ArthritisRatSignificant reduction in paw swelling
Data sourced from multiple references. caymanchem.comnih.govmedchemexpress.com

Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques for Research Samples

Chromatography is the cornerstone of purity assessment and quantitative analysis in pharmaceutical development. It allows for the separation of the main compound from any impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the purity and concentration of non-volatile compounds like 2-Cyclobutylpropane-1-sulfonamide. wu.ac.th A typical setup involves a reversed-phase (RP) column, where the stationary phase is non-polar (like C18 or C8), and the mobile phase is a polar solvent mixture.

Research Findings: For the analysis of sulfonamides, RP-HPLC methods are widely validated. nih.govwu.ac.th The separation is typically achieved using a C18 column with a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like acetic or formic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). nih.govresearchgate.netmolnar-institute.com Detection is often performed using a UV-visible or a Photo-Diode Array (PDA) detector, typically at a wavelength where the sulfonamide moiety shows maximum absorbance. wu.ac.thwu.ac.th For higher sensitivity and specificity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS/MS) is employed. molnar-institute.comnih.gov

Validation studies for similar compounds demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.999 over a defined concentration range. wu.ac.thresearchgate.net The methods are proven to be accurate and precise, with recovery values typically falling within the 85-115% range. wu.ac.th

Table 1: Illustrative HPLC Parameters for Analysis of a Sulfonamide Compound

Parameter Typical Condition Purpose
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Separates compounds based on hydrophobicity. researchgate.net
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water Elutes the compounds from the column. nih.gov
Elution Mode Gradient or Isocratic Controls the separation resolution. researchgate.net
Flow Rate 1.0 mL/min Maintains consistent elution and retention times. wu.ac.th
Column Temp. 25-40 °C Ensures reproducible retention times. wu.ac.thnih.gov
Injection Vol. 5-20 µL Introduces a precise amount of the sample. wu.ac.th
Detector PDA or UV at ~265 nm Detects and quantifies the compound. wu.ac.th

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Since sulfonamides like this compound are generally non-volatile, a derivatization step is required to make them amenable to GC analysis. oup.com This process converts the polar N-H group into a less polar, more volatile derivative.

Research Findings: A common derivatization strategy for sulfonamides involves methylation, for instance with diazomethane, followed by acylation with an agent like pentafluoropropionic acid anhydride. oup.com The resulting derivative is more volatile and can be readily analyzed by GC, often coupled with a mass spectrometry (GC-MS) detector for definitive identification. nih.gov This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the starting materials or formed during synthesis. thermofisher.comshimadzu.com GC-MS provides high sensitivity and allows for the structural elucidation of unknown peaks based on their mass spectra and fragmentation patterns. shimadzu.com

Advanced Spectroscopic Methods for Impurity Profiling and Stability Assessment

Spectroscopic methods are indispensable for the structural confirmation of this compound and for the identification of potential impurities.

Research Findings: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used to characterize novel sulfonamides. scirp.orgasianpubs.orgnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and its impurities. asianpubs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities with sub-ppm mass accuracy. thermofisher.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of the cyclobutyl and propane (B168953) sulfonamide moieties. The chemical shifts and coupling constants are unique to the structure and can be used to identify impurities by detecting extraneous signals in the spectrum. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the S=O stretches of the sulfonyl group and the N-H stretch of the sulfonamide. scirp.orgasianpubs.org

For impurity profiling, techniques like LC-MS/MS are powerful. They can separate impurities from the main peak chromatographically and then provide mass and fragmentation data to help identify their structures. nih.gov This is crucial for stability studies, where the formation of degradation products over time is monitored.

Solid-State Characterization for Polymorphism and Amorphism

The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. Therefore, characterizing the solid form of this compound is a critical step.

Research Findings: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon among sulfonamides. researchgate.netcsic.es Different polymorphs can have distinct physical properties. researchgate.net The presence of donor and acceptor atoms for hydrogen bonding in the sulfonamide group (p-amino group, N1-hydrogen, and sulfonyl oxygens) is implicated in the formation of various hydrogen-bonding arrangements that distinguish different polymorphic forms. researchgate.netresearchgate.net

Standard techniques used to investigate solid-state properties include:

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying crystalline forms. Each polymorph produces a unique diffraction pattern. nih.govnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting, crystallization, or solid-solid transitions. It can distinguish between different polymorphs based on their unique melting points and transition enthalpies. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to detect the presence of solvates (pseudopolymorphs) by identifying weight loss corresponding to the evaporation of trapped solvents. nih.gov

Spectroscopic Techniques: Solid-state IR and Raman spectroscopy can also differentiate between polymorphs, as the different crystal packing arrangements can lead to subtle shifts in vibrational frequencies. researchgate.netnih.gov

A thorough screening for polymorphism is essential during development to identify the most stable form and ensure the consistency of the final product. bohrium.com

Future Directions and Emerging Research Areas in Sulfonamide Chemistry

The field of sulfonamide chemistry is dynamic, continually evolving with the advent of new technologies and a deeper understanding of biological systems. The specific compound, 2-Cyclobutylpropane-1-sulfonamide, serves as a representative example of the types of complex structures that are driving innovation. Future research is poised to expand the therapeutic potential of sulfonamides through novel synthetic strategies, the integration of artificial intelligence, the exploration of new biological targets, and the application of advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclobutylpropane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of cyclobutylpropane precursors. For example, coupling cyclobutylpropane derivatives with sulfonating agents like sulfur trioxide complexes under anhydrous conditions (e.g., in dichloromethane at 0–5°C). Optimization of stoichiometry and temperature is critical to avoid side reactions (e.g., ring-opening of the cyclobutane moiety). Yield improvements (≥70%) are achievable via stepwise purification using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm, multiplet splitting) and sulfonamide NH₂ protons (δ ~6.0–7.0 ppm, broad singlet).
  • IR : Confirm sulfonamide S=O stretches (~1320–1360 cm⁻¹ and ~1140–1180 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 193.3 (calculated for C₇H₁₃NO₂S) and fragmentation patterns (e.g., loss of SO₂NH₂ group). Cross-validate with computational methods (e.g., DFT simulations) .

Q. What solubility properties should researchers consider for in vitro assays involving this compound?

  • Methodological Answer : The compound exhibits limited aqueous solubility (~2.1 mg/mL at 25°C) due to its hydrophobic cyclobutyl group. Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility. Pre-screen solvents for compatibility with biological assays (e.g., enzyme inhibition studies) to avoid false positives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the enzyme inhibition potency of this compound across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms.

  • Step 1 : Validate enzyme source purity (e.g., recombinant vs. tissue-extracted proteins).
  • Step 2 : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
  • Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with structural data (e.g., X-ray crystallography of inhibitor-enzyme complexes) .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclobutane ring to reduce oxidative metabolism.
  • Prodrug Design : Mask the sulfonamide group with labile esters (e.g., acetyl) to enhance bioavailability.
  • In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide structural modifications .

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D tumor spheroid models?

  • Methodological Answer : 3D models better mimic tumor microenvironments but may show reduced compound penetration.

  • Experimental Design :
  • 2D vs. 3D Comparison : Use identical cell lines and exposure times.
  • Penetration Analysis : Label the compound with fluorescent tags (e.g., FITC) and quantify uptake via confocal microscopy.
  • Hypoxia Effects : Test under normoxic vs. hypoxic conditions to assess microenvironmental influences .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response curves of this compound in high-throughput screens?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Robustness : Report 95% confidence intervals and use bootstrapping for small datasets .

Q. How can researchers validate off-target effects of this compound identified in kinase profiling assays?

  • Methodological Answer :

  • Secondary Assays : Use orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays).
  • Genetic Knockdown : siRNA silencing of suspected off-target kinases to confirm phenotypic relevance.
  • Structural Docking : Compare binding poses of the compound across kinase families using AutoDock Vina .

Tables for Key Data

Property Value Method Reference
Molecular Weight193.3 g/molHigh-resolution MS
LogP (Octanol-Water)1.8 ± 0.3Shake-flask HPLC
IC₅₀ (Carbonic Anhydrase IX)12.4 µMFluorescence-based assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.